
6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one
説明
“6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group with the formula -CF3, derived from the methyl group (which has the formula -CH3) by replacing each hydrogen atom with a fluorine atom .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has been a subject of interest in the field of organic chemistry . Various methods exist to introduce this functionality. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It has been successfully utilized in C–F bond activation in a CF3 group .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .科学的研究の応用
Synthesis and Structural Analysis
- Regioselective Synthesis : The compound can be prepared via cyclocondensation, providing a guide for optimal reaction conditions for synthesizing desired regioisomers of 3,4-dihydroquinoxalin-2(1H)-one with high selectivity (Dobiáš et al., 2017).
- X-ray Diffraction Data : The structural characterization of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one through X-ray diffraction provides insights into its molecular and crystalline structure (Quintana et al., 2016).
Pharmaceutical Applications
- Antitumor Activity : A derivative of 3,4-dihydroquinoxalin-2(1H)-one exhibited significant antitumor activity, with potential as a novel class of tumor-vascular disrupting agents (Cui et al., 2017).
- Fluorogenic Substrates for Enzymes : Some derivatives have been synthesized as potential substrates for horseradish peroxidase, with properties comparable to commercially available substrates (Li & Townshend, 1997).
Chemical Reactions and Synthesis
- Alkylation Characteristics : The compound demonstrates ambident nucleophilic character in reactions with haloalkanes, showing varied chemoselectivity (Ivanova et al., 2018).
- Photocatalyzed Oxidative Coupling : Its derivatives can undergo photocatalyzed oxidative coupling reactions, useful in the synthesis of natural products (Akula et al., 2018).
Synthetic Modifications and Derivatives
- Synthesis of Quinoxaline Derivatives : Efficient synthesis of new quinoxaline derivatives from 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide demonstrates the compound's versatility (Maichrowski et al., 2013).
- Catalyzed Synthesis of Dihydroquinolin-4(1H)-ones : The compound's derivatives were synthesized using silver(I) triflate, highlighting potential antioxidant activities (Pandit et al., 2015).
Green Chemistry Applications
- Metal-Free Tandem Cyclization : A metal-free approach for the synthesis of tetrahydroquinoxalines from 3,4-dihydroquinoxalin-2(1H)-one using a green chemistry method (Pan et al., 2018).
- Eco-Friendly Synthesis : Utilizing a heterogeneous material for eco-friendly synthesis of derivatives in aqueous media and at room temperature (Vessally et al., 2017).
将来の方向性
The future directions in the research and development of trifluoromethyl-containing compounds are likely to focus on further understanding their synthesis, properties, and potential applications. The trifluoromethyl group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds , suggesting potential for further exploration in these areas.
作用機序
Target of Action
Similar compounds have been found to target enzymes like cyclooxygenases (cox), or prostaglandin h synthases (pghs) . These enzymes are crucial in inflammatory responses and are common targets for nonsteroidal anti-inflammatory drugs (NSAIDs) .
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets through a radical mechanism . This involves the generation of radical intermediates from C(sp2)–Cl bonds and a homolytic radical aromatic substitution (HAS) process .
Biochemical Pathways
Compounds that target cox enzymes, like nsaids, typically affect the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which play key roles in inflammation, pain, and fever responses.
Pharmacokinetics
It’s known that the introduction of a trifluoromethyl group can improve the pharmacokinetics and metabolic profiles of a compound . This can reduce the rate of systemic clearance, potentially enhancing the bioavailability of the compound .
Result of Action
This could result in anti-inflammatory effects, similar to those observed with NSAIDs .
Action Environment
It’s known that factors such as ph, temperature, and light exposure can affect the stability and activity of many chemical compounds .
特性
IUPAC Name |
6-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-8(15)14-6/h1-3,13H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHRRJQUKYNHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442097 | |
| Record name | AGN-PC-0N719F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
226575-78-6 | |
| Record name | AGN-PC-0N719F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



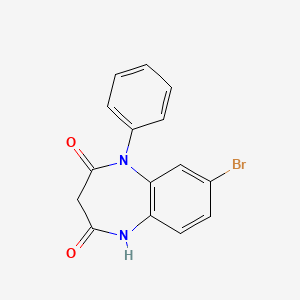

![Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3049865.png)
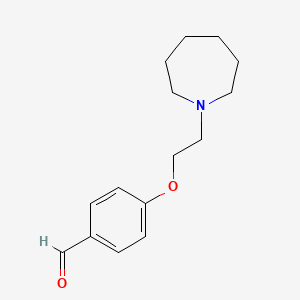
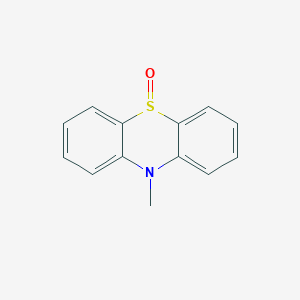
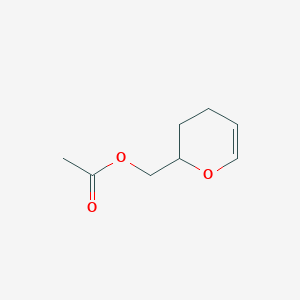
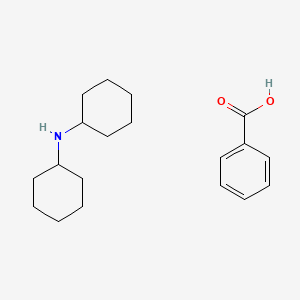
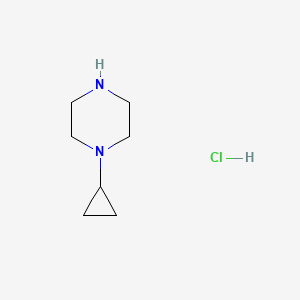
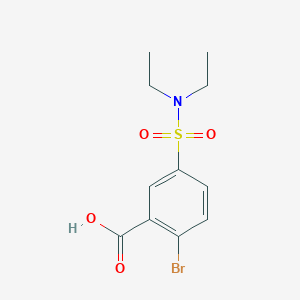
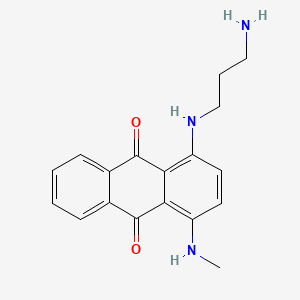
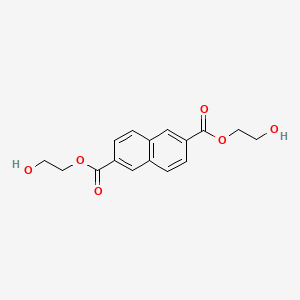
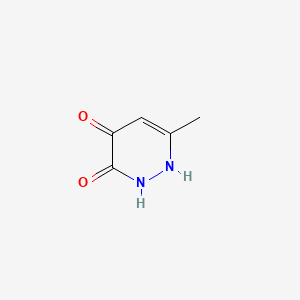
![Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester](/img/structure/B3049880.png)
